molecular formula C16H17Cl2N3O3S2 B215248 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Cat. No. B215248
M. Wt: 434.4 g/mol
InChI Key: GFKOTQMRNHCVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2002 by a team of scientists at Bayer AG, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in the relaxation of smooth muscle cells in the blood vessels. By activating sGC, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 increases the production of cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels.
Biochemical and Physiological Effects:
3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can increase the production of cGMP in vascular smooth muscle cells, which leads to the relaxation of these cells and the dilation of blood vessels. 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has also been shown to inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that it can be used to study the effects of sGC activation on various physiological processes. However, one of the limitations of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of future directions that could be explored in the study of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272. One potential area of research is in the development of new drugs that target sGC activation. Another potential area of research is in the study of the effects of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 on other physiological processes, such as inflammation and oxidative stress. Overall, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dichloropyridine with sodium sulfide to form 2,6-dichloropyridine-3-thiol. This compound is then reacted with N-(butylamino)carbonothioylthioformimidic acid to form the intermediate N-(butylamino)carbonyl-2,6-dichloropyridine-3-thiol. Finally, this intermediate is reacted with sulfamic acid to form 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272.

Scientific Research Applications

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is in the treatment of pulmonary hypertension. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

properties

Product Name

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Molecular Formula

C16H17Cl2N3O3S2

Molecular Weight

434.4 g/mol

IUPAC Name

1-butyl-3-[4-(2,6-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H17Cl2N3O3S2/c1-2-3-8-20-16(22)21-26(23,24)14-10-19-9-7-13(14)25-15-11(17)5-4-6-12(15)18/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,22)

InChI Key

GFKOTQMRNHCVLM-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.